[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine
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Overview
Description
[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine is a compound that features a piperidine ring substituted with an aminoethyl group and a cyclopropylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminoethyl Group: This step involves the reaction of the piperidine ring with ethylenediamine or similar reagents under controlled conditions.
Attachment of the Cyclopropylmethylamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology
In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the design and development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: A simpler analog with similar structural features but lacking the cyclopropylmethylamine moiety.
Cyclopropylamine: Contains the cyclopropyl group but lacks the piperidine ring and aminoethyl group.
N-(2-Aminoethyl)piperazine: Another related compound with a piperazine ring instead of a piperidine ring.
Uniqueness
The uniqueness of [1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-aminoethyl)-N-cyclopropyl-N-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13(10-4-5-10)11-3-2-7-14(9-11)8-6-12/h10-11H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOXNBUWLRJRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCN(C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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